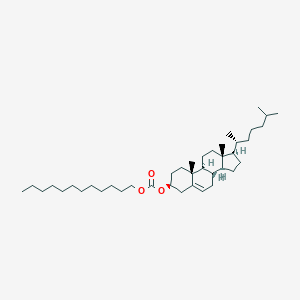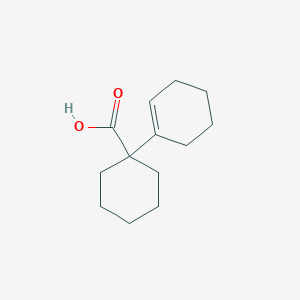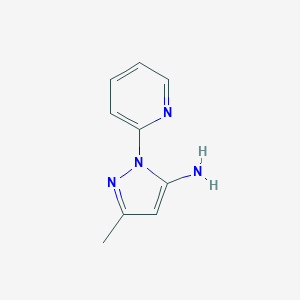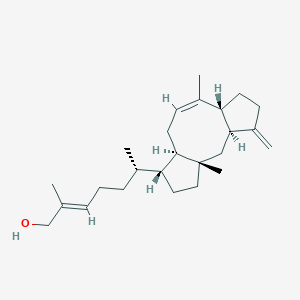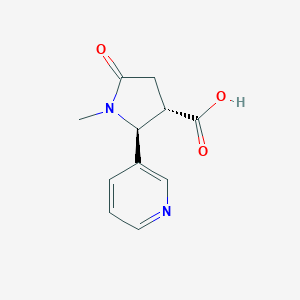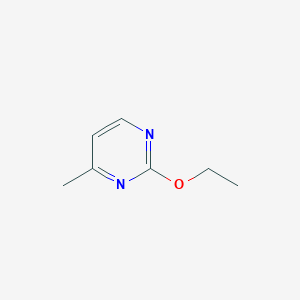
2-Ethoxy-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol. 2-Ethoxy-4-methylpyrimidine has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-Ethoxy-4-methylpyrimidine is not fully understood. However, it has been suggested that it may act as a nucleophile in certain reactions due to the presence of the ethoxy and methyl groups in its structure.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Ethoxy-4-methylpyrimidine. However, it has been reported to exhibit low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Ethoxy-4-methylpyrimidine in lab experiments is its relatively simple synthesis method. It is also readily available and relatively inexpensive. However, one limitation is the lack of information available on its biochemical and physiological effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-Ethoxy-4-methylpyrimidine. One potential direction is the investigation of its potential applications in the synthesis of novel materials. Another direction is the study of its potential as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential biological effects.
Synthesis Methods
The synthesis of 2-Ethoxy-4-methylpyrimidine can be achieved through different methods. One common method is the reaction between 2,4-dichloropyrimidine and ethanol in the presence of a base such as potassium carbonate. Another method is the reaction between 2-amino-4-methylpyrimidine and ethyl chloroformate in the presence of a base such as triethylamine.
Scientific Research Applications
2-Ethoxy-4-methylpyrimidine has been extensively studied for its potential applications in various scientific research fields. It has been used as a precursor in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of novel materials.
properties
CAS RN |
17758-42-8 |
|---|---|
Product Name |
2-Ethoxy-4-methylpyrimidine |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-ethoxy-4-methylpyrimidine |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-8-5-4-6(2)9-7/h4-5H,3H2,1-2H3 |
InChI Key |
IPXQGBTVHWZGQC-UHFFFAOYSA-N |
SMILES |
CCOC1=NC=CC(=N1)C |
Canonical SMILES |
CCOC1=NC=CC(=N1)C |
synonyms |
Pyrimidine, 2-ethoxy-4-methyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







